

# Unveiling NTR 368: A Peptide Inducer of Neural Apoptosis

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## Compound of Interest

Compound Name: NTR 368

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**NTR 368**, a synthetic peptide corresponding to residues 368-381 of the human p75 neurotrophin receptor (p75NTR), has emerged as a potent tool for studying and inducing neural apoptosis.<sup>[1]</sup> This in-depth guide provides a technical overview of **NTR 368**, including its mechanism of action, experimental protocols, and the signaling pathways it modulates.

## Core Properties of NTR 368

**NTR 368** is a 14-amino acid peptide with a demonstrated helical structure in the presence of micellar lipids, a characteristic that is believed to be crucial for its biological activity.<sup>[1]</sup> Its primary function is the induction of apoptosis, or programmed cell death, in neural cell lines.

Property	Description	Reference
Sequence	Ac-ATLDALLAALRRIQ-amide	
Molecular Weight	1565.87 g/mol	
Formula	C69H124N22O19	
Solubility	Soluble to 1 mg/ml in water	
Storage	Desiccate at -20°C	
CAS Number	197230-90-3	

## Mechanism of Action: The p75NTR Apoptotic Pathway

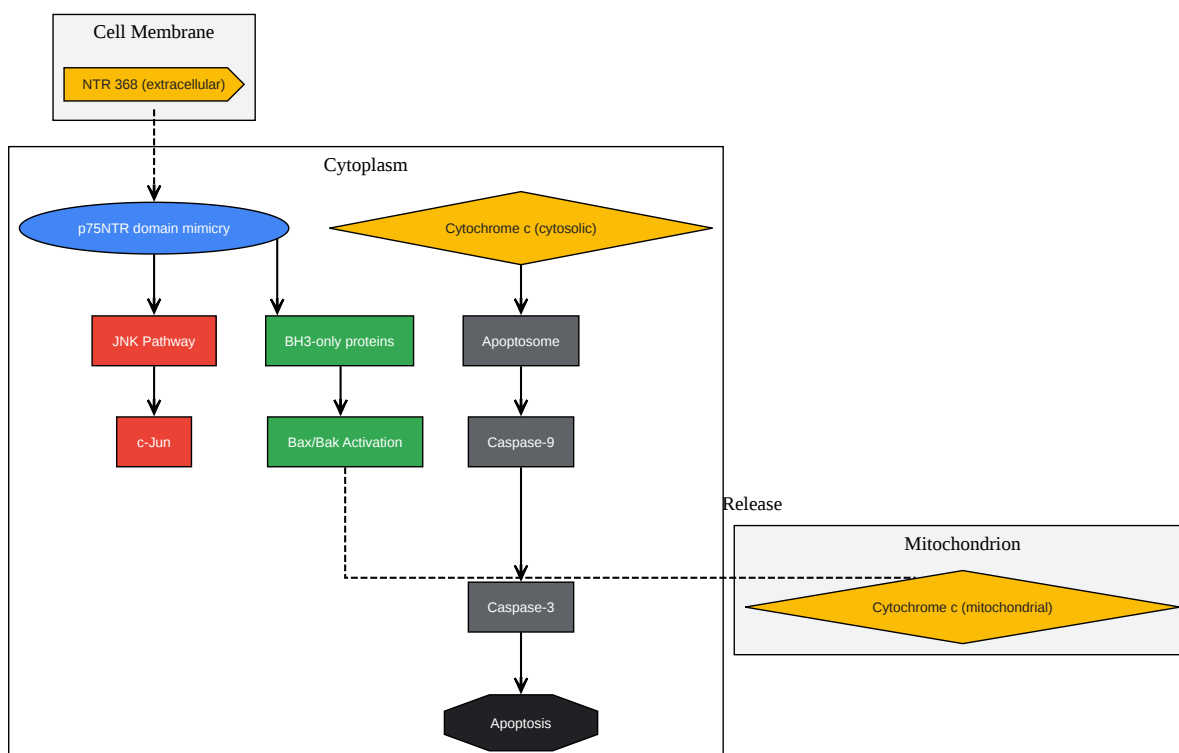
**NTR 368** mimics a cytoplasmic domain of the p75NTR, a member of the tumor necrosis factor receptor superfamily. The p75NTR plays a critical role in neuronal cell death during development and in response to injury.<sup>[2]</sup><sup>[3]</sup> While the precise mechanism of **NTR 368** is a subject of ongoing research, it is understood to activate the intrinsic apoptotic pathway, largely mirroring the pro-apoptotic signaling of its parent receptor.

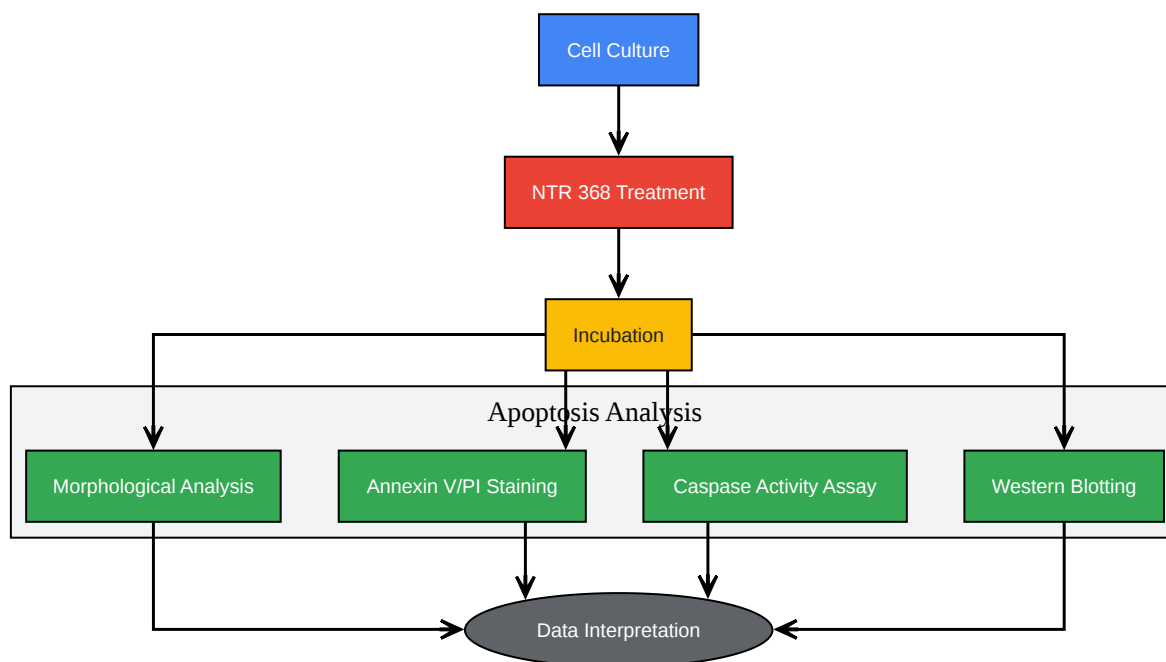
The p75NTR-mediated apoptotic cascade is multifaceted and can be initiated in a ligand-independent manner.<sup>[3]</sup> Key signaling events include:

- **Activation of the JNK Pathway:** The c-Jun N-terminal kinase (JNK) pathway is a crucial regulator of apoptotic events in several neuronal death paradigms and is consistently activated by p75NTR.<sup>[2]</sup> This leads to the phosphorylation of downstream targets like c-Jun.<sup>[2]</sup>
- **Involvement of BH3-Domain-Only Proteins:** The p75NTR signaling pathway can lead to the transcriptional activation of pro-apoptotic BH3-domain-only proteins, such as Bim, Puma, and Noxa.<sup>[2]</sup> These proteins are critical inducers of the mitochondrial apoptotic pathway.<sup>[2]</sup>
- **Mitochondrial Outer Membrane Permeabilization:** The activation of BH3-domain-only proteins leads to the association and activation of Bax and Bak, which in turn permeabilize the outer mitochondrial membrane.<sup>[2]</sup>
- **Cytochrome c Release:** This permeabilization results in the release of cytochrome c from the mitochondria into the cytosol.<sup>[2]</sup>
- **Caspase Activation:** Cytosolic cytochrome c triggers the formation of the apoptosome and the activation of a caspase cascade, including caspase-9, caspase-6, and caspase-3.<sup>[2]</sup><sup>[3]</sup> Caspase-3 is a key executioner caspase that cleaves numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

It is important to note that p75NTR-induced apoptosis appears to be independent of caspase-8 activation, suggesting a primary reliance on the intrinsic mitochondrial pathway.<sup>[2]</sup>

## Signaling Pathway Diagram





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